Here are some areas of scientific research where trans-Anol is being investigated:
Due to its functional group and unique structure, trans-Anol acts as a valuable building block for the creation of more complex molecules. Scientists utilize it in the synthesis of various organic compounds including pharmaceuticals, flavors, and fragrances [Source: Smolecule].
Researchers are exploring the potential of trans-Anol in the development of novel materials. Its properties, such as its ability to form specific bonds with other molecules, make it a candidate for applications in areas like polymers and molecular recognition [Source: ScienceDirect []].
Some studies investigate the potential of trans-Anol as a ligand in catalysts. Ligands are molecules that bind to a central metal atom in a catalyst, influencing the rate and selectivity of a chemical reaction [Source: ScienceDirect []].
Trans-Anol is a phenylpropanoid compound characterized by its chemical formula and a molecular weight of approximately 134.18 Daltons . It features a phenolic structure with a prop-1-enyl group attached at the para position, distinguishing it as the trans-isomer of anol. This compound is primarily recognized for its role in various biochemical pathways and its occurrence in nature.
Trans-anol exhibits notable biological activities, including:
Several methods exist for synthesizing trans-anol:
Trans-anol finds utility in various fields:
Research has focused on the interactions of trans-anol with biological systems:
Trans-anol shares structural similarities with several other phenylpropanoids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
Eugenol | C10H12O2 | Contains a methoxy group; strong clove aroma | More potent antimicrobial properties |
Anethole | C10H12O | Isomer of trans-anol; sweet flavor | Primarily used in flavoring |
Cinnamaldehyde | C9H8O | Found in cinnamon; distinct aldehyde structure | Stronger flavor profile and aroma |
Trans-anol is unique due to its specific para substitution and resultant biological activities that differ from those of its structural analogs. Its applications in food and pharmaceutical industries further distinguish it within this class of compounds.
trans-Anol exhibits a distinctive molecular architecture that defines its chemical behavior and biological activity. The compound features a phenolic structure with a prop-1-enyl group attached at the para position, distinguishing it specifically as the trans-isomer of anol. This configuration is characterized by the trans arrangement across the double bond, which is crucial for its biological activity and chemical stability.
The compound can be systematically described using multiple chemical nomenclature systems. According to the International Union of Pure and Applied Chemistry nomenclature, trans-anol is designated as 4-[(E)-prop-1-enyl]phenol. The molecule exhibits stereoisomerism due to the presence of the double bond in the propenyl chain, with the trans configuration being the more stable and biologically active form.
Structural analysis reveals that trans-anol belongs to the broader class of phenylpropanoids, which are characterized by a three-carbon chain attached to an aromatic ring. The hydroxyl group positioned at the para location relative to the propenyl substituent contributes significantly to the compound's reactivity and biological properties.
The molecular properties of trans-anol have been extensively characterized through various analytical techniques. The compound exhibits a molecular weight of 134.178 Daltons with a monoisotopic mass of 134.073165. The topological polar surface area has been calculated as 20.20 Ų, indicating moderate polarity that influences its solubility characteristics.
Spectroscopic analysis has provided detailed insights into the compound's structural features. Nuclear magnetic resonance studies reveal characteristic chemical shifts corresponding to the aromatic protons and the propenyl side chain. The compound displays distinct patterns in both proton and carbon-13 nuclear magnetic resonance spectra, facilitating accurate identification and structural confirmation.
trans-Anol has been systematically catalogued across multiple chemical databases with specific identifier codes. The Chemical Abstracts Service registry number 20649-39-2 serves as the primary identifier for this compound. Additional database identifiers include ChemSpider ID 4583590, PubChem Compound Identification Number 5474441, and ChEBI identification CHEBI:73343.
The compound is recognized under various synonymous names, reflecting its diverse applications and historical nomenclature. These include isochavicol, trans-isochavicol, trans-4-propenylphenol, and E-anol. This multiplicity of names often reflects different research contexts and geographical variations in chemical nomenclature.
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